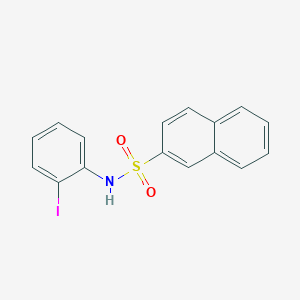
3-hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GI-557977 is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GI-557977 involves a series of complex chemical reactions. One of the primary methods includes the use of fused imidazole derivatives. The preparation method typically involves the following steps:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The imidazole ring is then functionalized with various substituents to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain GI-557977 in its pure form.
Industrial Production Methods
Industrial production of GI-557977 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: The product is subjected to rigorous purification and quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
GI-557977 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert GI-557977 into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazole compounds .
Scientific Research Applications
GI-557977 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of GI-557977 involves its interaction with specific molecular targets and pathways. It is known to act on the glucagon-like peptide 1 receptor, which plays a crucial role in regulating glucose metabolism. By activating this receptor, GI-557977 enhances insulin secretion and improves glucose control .
Comparison with Similar Compounds
GI-557977 is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Tirzepatide: A dual glucagon-like peptide 1 and glucose-dependent insulinotropic polypeptide receptor agonist.
Exenatide: A glucagon-like peptide 1 receptor agonist.
Liraglutide: Another glucagon-like peptide 1 receptor agonist .
These compounds share some similarities in their mechanisms of action but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C19H13N3O3 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
3-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O3/c23-16-10-12-6-2-1-5-11(12)9-14(16)18(24)22-21-17-13-7-3-4-8-15(13)20-19(17)25/h1-10,20,23,25H |
InChI Key |
PDPLNDWWYQOFIK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N=NC3=C(NC4=CC=CC=C43)O)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N=NC3=C(NC4=CC=CC=C43)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,4-dimethylphenoxy)ethyl]acetamide](/img/structure/B386268.png)

![N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B386272.png)

![2-chloro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B386274.png)
![N-[2-(4-methoxyphenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B386275.png)

![2-[1,3-Bis(4-methylphenyl)-2-imidazolidinyl]phenol](/img/structure/B386278.png)
![N-[2-(quinolin-8-yloxy)ethyl]acetamide](/img/structure/B386280.png)


![N-[2-(4-butoxyphenoxy)ethyl]acetamide](/img/structure/B386285.png)
